methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate
Overview
Description
Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzoate family of compounds and is commonly used in laboratory experiments to study its biochemical and physiological effects.
Mechanism of Action
Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate works by binding to specific sites on proteins or enzymes, altering their conformation and activity. This can lead to changes in biochemical pathways and physiological processes. The exact mechanism of action is still being studied, but it is believed to involve interactions with amino acid residues and hydrogen bonding.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also fluorescent, making it easy to detect and measure. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate. One area of interest is its potential as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. New methods for detecting and measuring its fluorescence could lead to new insights into these processes. Finally, further studies are needed to fully understand its mechanism of action and its effects on biochemical pathways and physiological processes.
Scientific Research Applications
Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. It is also used as a model compound for studying the mechanisms of various biochemical reactions. In addition, it has been shown to have antimicrobial and anticancer properties, making it a potential candidate for drug development.
properties
IUPAC Name |
methyl 3-[(3-ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7/c1-3-27-18(23)11-5-4-6-14(8-11)19-16(21)12-7-13(17(22)26-2)10-15(9-12)20(24)25/h4-10H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIWHKGNDWERHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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